molecular formula C13H15NO4S B1233648 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide CAS No. 148550-96-3

5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide

Cat. No.: B1233648
CAS No.: 148550-96-3
M. Wt: 281.33 g/mol
InChI Key: VCBBOEAKKOXRTJ-UHFFFAOYSA-N
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Description

PD 144795 is a small molecule drug initially developed by Parke-Davis & Co. Ltd. It is known for its role as an inhibitor of vascular cell adhesion molecule 1 (VCAM1). This compound has shown significant potential in the treatment of various inflammatory conditions and human immunodeficiency virus (HIV) infections .

Preparation Methods

Chemical Reactions Analysis

PD 144795 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its original state from its oxidized forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD 144795 has been extensively studied for its scientific research applications, including:

Mechanism of Action

PD 144795 exerts its effects by inhibiting the activity of VCAM1, a molecule involved in the adhesion of leukocytes to endothelial cells. This inhibition reduces the inflammatory response and prevents the activation of certain pathways involved in HIV transcription. The compound also inhibits the activity of calcineurin, a phosphatase that plays a crucial role in the activation of T cells .

Comparison with Similar Compounds

PD 144795 is similar to other benzothiophene derivatives, such as PD 121871. Both compounds exhibit anti-inflammatory and anti-HIV properties. PD 144795 is unique in its ability to inhibit VCAM1 and calcineurin, making it a more potent inhibitor of inflammatory responses and HIV transcription .

Similar compounds include:

Properties

CAS No.

148550-96-3

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

5-methoxy-1-oxo-3-propan-2-yloxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H15NO4S/c1-7(2)18-11-9-6-8(17-3)4-5-10(9)19(16)12(11)13(14)15/h4-7H,1-3H3,(H2,14,15)

InChI Key

VCBBOEAKKOXRTJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N

Canonical SMILES

CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N

Synonyms

5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide
PD 144795
PD-144795

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (326 mg, 8.15 mmol) is washed free of oil and added to a room temperature solution of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide (2.30 g, 8.1 mmol) in a solvent system consisting of 25 mL of DMF and 75 mL of THF. After stirring at room temperature for 1.5 hours, the thick precipitate is cooled to -10° C. and thionyl chloride (713 μL, 9.78 mmol) is added. After 2 hours the solution is cooled to -78° C. resulting in the formation of a suspension. Ammonia gas is introduced under the surface for about 1 minute. After 10 minutes the reaction mixture is poured into a mixture of 6N HCl and brine. The organic phase is washed with additional acidic brine followed by saturated NaHCO3, then brine. The organic layer is dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid is recrystallized from EtOAc:hexane to provide 1.44 g (63%) of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide-1-oxide; mp 168.5°-169.5° C.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
713 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

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